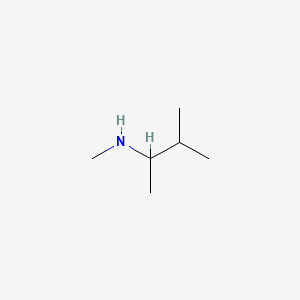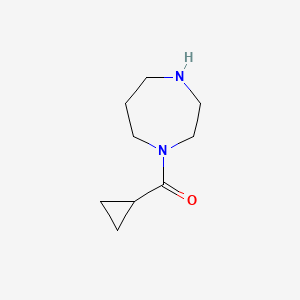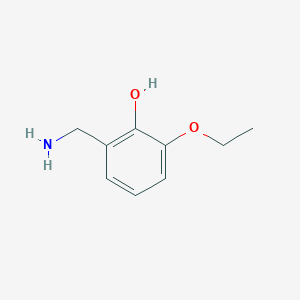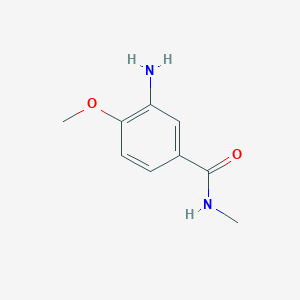
1-Propionylpiperidine-3-carboxylic acid
Overview
Description
1-Propionylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Propionic Acid in Reactive Extraction and Separation Techniques
Reactive Extraction of Propionic Acid : The recovery of propionic acid from aqueous waste streams and fermentation broths is a significant research area. Studies on the reactive extraction of propionic acid using extractant-diluent systems, including binary extractants in diluents and extractants in mixed diluents, have shown improved extractions using these combinations. This research is crucial for the design of reactive extraction processes for propionic acid recovery, which has applications in chemical industries (Keshav et al., 2009).
Microbial Production of Propionic Acid : Propionic acid (propionate) is produced through microbial fermentation and finds applications in food, cosmetic, plastics, and pharmaceutical industries. The metabolic pathways for propionate production are a major research focus, with genome shuffling and metabolic engineering offering new opportunities for biological propionate production (Gonzalez-Garcia et al., 2017).
Propionic Acid Extraction Using Quaternary Amine : The extraction of propionic acid using Aliquat 336 (a quaternary amine) in various diluents has been studied. This research is pivotal in designing reactive extraction processes for propionic acid recovery, relevant to the chemical, pharmaceutical, and food industries (Keshav et al., 2009).
Applications in Biochemistry and Material Science
- TOAC in Peptide Synthesis : The 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) is a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid. It has shown effectiveness as a β-turn and 310/α-helix inducer in peptides, serving as a robust electron spin resonance probe and fluorescence quencher. This makes it a valuable tool in biochemistry and material science (Toniolo et al., 1998).
Fermentation and Biorefinery Applications
Biochemical Production and Separation of Carboxylic Acids : Carboxylic acids, traditionally produced from fossil fuels, have significant applications in various industries. The sustainable processing of biomass to produce carboxylic acids, including propionic acid, is a major focus. This involves discussions on biochemical processes for producing lower-chain fatty acids and techniques for their separation and purification (Murali et al., 2017).
Fermentation Strategies for Propionic Acid Production : The production of propionic acid (PA) by fermentation with the Propionibacterium genus is explored as a sustainable alternative to petrochemical routes. This research evaluates environmental fermentation conditions, nutrition requirements, and various strategies to improve process performance. Strategies like high cell concentration by immobilization or recycle, co-culture fermentation, and in situ recovery are discussed (Collograi et al., 2022).
Post-Fermentation Recovery of Biobased Carboxylic Acids : The separation of carboxylic acids from fermentation broth is a critical and energy-intensive process in utilizing renewable feedstocks for chemical production. The development of scalable separation approaches for carboxylic acids, including propionic acid, impacts the use of these acids as platform chemicals in various industries (Karp et al., 2018).
Properties
IUPAC Name |
1-propanoylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZLEWCRNCMLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588349 | |
| Record name | 1-Propanoylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926246-53-9 | |
| Record name | 1-(1-Oxopropyl)-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926246-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanoylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-(Dimethylamino)ethyl]piperidin-4-amine](/img/structure/B1284620.png)





